3,3'-Thiodipropanoate can be sourced from natural processes or synthesized through chemical reactions. It is classified under the category of thiol compounds due to the presence of sulfur. The compound has a CAS number of 111-17-1 and an EC number of 203-841-3, indicating its recognition in chemical databases.
The synthesis of 3,3'-thiodipropanoate can be achieved through several methods. One notable method involves the hydrolysis of 3,3'-thiodipropionitrile in an aqueous mineral acid solution. This process typically requires maintaining specific conditions:
Isolation of the resulting thiodipropionic acid can be accomplished through crystallization techniques post-reaction.
The molecular formula for 3,3'-thiodipropanoate is , with a molar mass of approximately 178.21 g/mol. The structure features:
The compound exhibits a melting point range of approximately 131 °C to 134 °C and has a solubility of about 40 g/L in water .
3,3'-Thiodipropanoate participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility in organic synthesis and materials science.
The mechanism by which 3,3'-thiodipropanoate exerts its effects primarily relates to its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This action is crucial in biological systems where oxidative damage can lead to various diseases.
In microbial metabolism studies, strains such as Variovorax paradoxus utilize thiodipropanoate as a carbon source, indicating its role in biochemical pathways . Understanding these metabolic pathways enhances our knowledge of its environmental impact and potential biotechnological applications.
These properties are essential for handling and application in laboratory settings.
3,3'-Thiodipropanoate finds applications across various scientific domains:
Variovorax paradoxus strain TBEA6 represents a unique model organism for studying polythioester (PTE) biosynthesis due to its specialized capacity to utilize 3,3'-thiodipropionic acid (TDP) as a sole carbon and energy source. The catabolic pathway initiates with the cleavage of TDP into 3-mercaptopropionate (3MP)—the direct precursor for PTE synthesis—and 3-hydroxypropionate (3HP). Proteomic analyses of cells cultivated on TDP identified eight novel protein candidates essential for degradation, including two enoyl-CoA hydratases (Ech-20 and Ech-30) and a crotonase-family protein (VPARA_05510) [1] [5] [7].
Crucially, in vivo studies using deletion mutants revealed that Ech-20 specifically binds TDP-CoA (not free TDP), as confirmed by thermal shift assays demonstrating increased protein stability in the presence of TDP-CoA [5] [7]. This indicates a CoA-dependent activation step preceding cleavage. Meanwhile, Ech-30 likely processes other CoA-activated intermediates downstream. The gene cluster containing ech-20, ech-30, and VPARA_05510 co-localizes with previously characterized TDP-metabolism genes (e.g., mdo encoding 3MP dioxygenase), forming a dedicated genetic locus for sulfur-compound catabolism [1] [6].
Post-cleavage, 3MP enters the PTE synthesis pathway via oxidation to 3-sulfinopropionate (3SP) by the FAD-independent thiol dioxygenase Mdo. Subsequent activation by succinyl-CoA:3-sulfinopropionate CoA-transferase (Act) forms 3SP-CoA, which is desulfinated by acyl-CoA desulfinase (AcdA) to yield propionyl-CoA and sulfite [6] [10]. The 3HP moiety follows the "malonate semialdehyde pathway," where the crotonase-family hydrolase VPARA_05510 converts 3HP-CoA to 3HP, enabling entry into central metabolism [1] [2].
Table 1: Key Enzymes in TDP Catabolism and PTE Precursor Synthesis in V. paradoxus TBEA6
Enzyme | Gene Locus | Function | Phenotype of Deletion Mutant |
---|---|---|---|
Ech-20 | VPARA_05490 | TDP-CoA hydratase | No growth on TDP (with Δech-30) |
Ech-30 | VPARA_05500 | Hydration of CoA-intermediates | No growth on TDP (with Δech-20) |
Crotonase hydrolase | VPARA_05510 | 3HP-CoA to 3HP hydrolysis | Reduced growth on TDP |
3MP dioxygenase | VPARA_05580 | Converts 3MP to 3-sulfinopropionate | Impaired growth on TDP |
Succinyl-CoA transferase | VPARA_05480 | Activates 3SP to 3SP-CoA | TDP-negative phenotype |
Efficient TDP uptake is a prerequisite for engineering PTE biosynthesis in heterologous hosts like Escherichia coli. In V. paradoxus TBEA6, genomic and mutagenesis studies implicated the tripartite tricarboxylate transport (TTT) system—specifically its solute-binding component TctC—in TDP import [4] [6]. Among eight putative tctC genes identified, VPARA_44430 and VPARA_01760 were prioritized due to their transcriptional upregulation during growth on TDP [4] [6].
Heterologous expression of these genes in Escherichia coli BL21 enabled protein purification and ligand-binding assays. Thermoshift analyses demonstrated a significant increase in melting temperature (∆Tm > 4°C) for TctC-44430 upon TDP binding, confirming direct interaction. In contrast, TctC-01760 showed affinity only for gluconate [4]. In vivo validation used markerless deletion mutants of V. paradoxus: ΔVPARA_44430 failed to grow on TDP as a sole carbon source, while ΔVPARA_01760 exhibited wild-type growth, proving TctC-44430’s exclusive role in TDP transport [4].
This finding enables metabolic engineering strategies where tctC-44430 is expressed in Escherichia coli alongside genes for TDP catabolism and PTE synthesis (e.g., PHA synthase). Optimizing TDP uptake eliminates dependency on toxic 3MP supplements and enhances precursor flux toward polymer assembly [6] [10].
Precise genome editing via CRISPR-Cas9 has accelerated functional genomics in TDP-utilizing bacteria. In Ralstonia eutropha H16—a PTE production chassis—transcriptome data identified 12 genes upregulated during growth on TDP or DTDP (3,3′-dithiodipropionic acid) [10]. CRISPR-Cas9-mediated knockout of these candidates revealed three functional categories:
In V. paradoxus, dual-gene CRISPR knockouts demonstrated synthetic lethality: While single deletions of ech-20 or ech-30 permitted growth on TDP, the double mutant Δech-20/Δech-30 was completely unable to utilize TDP. This proved non-redundant roles for both hydratases in the pathway [1] [5] [7]. Similarly, CRISPR inactivation of VPARA_05510 (crotonase-family hydrolase) delayed growth by >24 hours, underscoring its contribution to 3HP-CoA processing [2].
Table 2: CRISPR-Cas9 Deletion Mutants and Their Phenotypes in TDP Metabolism
Organism | Target Gene | Protein Function | Growth on TDP | PTE Yield |
---|---|---|---|---|
Ralstonia eutropha | H16_A0175 | TTT transporter subunit | 30% of wild-type | Not detectable |
Ralstonia eutropha | pdhL | DTDP reductase | Wild-type (TDP); None (DTDP) | Reduced by 50% |
Variovorax paradoxus | ech-20/ech-30 | Enoyl-CoA hydratases | Abolished | Not applicable |
Variovorax paradoxus | VPARA_05510 | 3HP-CoA hydrolase | Severely impaired | Not measured |
These mutagenesis studies map essential nodes in TDP catabolism, informing rational engineering of Escherichia coli or Ralstonia eutropha for high-yield PTE production. Disrupting competing pathways (e.g., 3MP oxidation via mdo knockout) could further redirect flux toward polymer synthesis [6] [10].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: